

An In-depth Technical Guide to the Spectroscopic Data of Macrocarpal B

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Compound of Interest		
Compound Name:	Macrocarpal B	
Cat. No.:	B185981	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for **Macrocarpal B**, a novel phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus macrocarpa. The information is intended for researchers, scientists, and drug development professionals, with a focus on its nuclear magnetic resonance (NMR) and fast atom bombardment mass spectrometry (FABMS) data.

Spectroscopic Data

The structural elucidation of **Macrocarpal B** was achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FABMS analyses.

1.1 FABMS Data

The negative Fast Atom Bombardment Mass Spectrometry (FABMS) of **Macrocarpal B** provided crucial information regarding its molecular weight and formula.

Parameter	Value	Reference
Pseudo-parent peak (M-H) ⁻	m/z 471	[1]
Molecular Weight	472	[1]
Molecular Formula	C28H40O6	[1][2]



1.2 ¹H NMR Spectral Data

The ¹H NMR spectrum of **Macrocarpal B** was recorded in CD₃OD. The chemical shifts (δ) are reported in ppm.

Proton	δΗ (ppm)
1	10.01 (1H, s)
3	3.25
4	2.32 / 1.26
5	1.96
6	1.07 / 0.91
7	1.61 / 1.43
8	1.51
9	1.51
11	1.26 / 0.91
13	1.13
14	1.13
23	0.56
24	0.49

Table based on data from Biosci Biotechnol Biochem.[1]

1.3 ¹³C NMR Spectral Data

The ¹³C NMR spectrum of **Macrocarpal B** was also recorded in CD₃OD. The chemical shifts (δ) are reported in ppm. The analysis revealed the presence of a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons.[1]



Carbon	δC (ppm)
1	193.9
10	59.0
12	50.9
13	45.9
14	42.8
15	41.5
16	37.5
17	31.5
19	29.0
20	27.9
21	25.8
24	22.1

Table based on data from Biosci Biotechnol Biochem.[1]

Experimental Protocols

2.1 Isolation of Macrocarpal B

Macrocarpal B was isolated from the leaves of Eucalyptus macrocarpa. The leaves were extracted with 80% acetone. The resulting extract was then fractionated with ethyl acetate. The neutral fraction, which showed the most significant antibacterial activity, was washed with hexane to yield a crude paste. This paste was subjected to column chromatography on silica gel. Further purification was achieved using a Sephadex LH-20 column with methanol as the eluent, which led to the isolation of **Macrocarpal B**.[1]

2.2 Spectroscopic Analysis



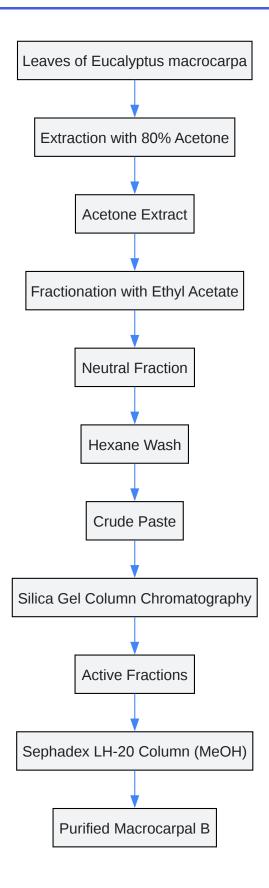
The structural analysis of **Macrocarpal B** was performed using NMR spectroscopy. The ¹H and ¹³C NMR spectra were acquired in deuterated methanol (CD₃OD). The assignment of proton and carbon signals was facilitated by ¹H-¹³C shift-correlated spectroscopy (H-C COSY).[1] The negative FABMS was utilized to determine the molecular weight and formula.[1]

Visualizations

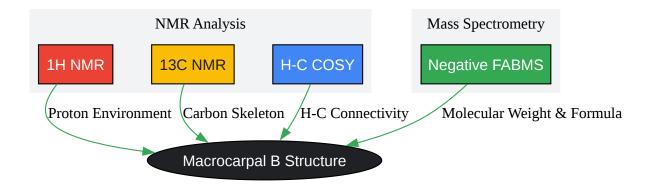
3.1 Experimental Workflow for Isolation

The following diagram illustrates the workflow for the isolation of **Macrocarpal B** from Eucalyptus macrocarpa.









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